molecular formula C11H10Cl2N2O2 B14679264 3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 27502-19-8

3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14679264
CAS No.: 27502-19-8
M. Wt: 273.11 g/mol
InChI Key: KXXIUDVDNPVBIR-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for mixing, monitoring, and purification enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione stands out due to its unique imidazolidine-2,4-dione ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

27502-19-8

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H10Cl2N2O2/c1-11(2)9(16)15(10(17)14-11)8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,17)

InChI Key

KXXIUDVDNPVBIR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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